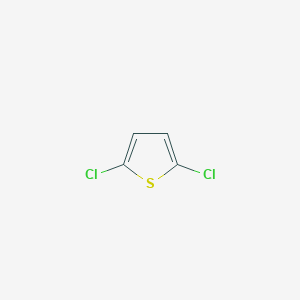

2,5-Dichlorothiophene

説明

The exact mass of the compound Dichlorothiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60527. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,5-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYBDASKYMSNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062888 | |

| Record name | Thiophene, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a stench; Darkens on storage; [Acros Organics MSDS] | |

| Record name | 2,5-Dichlorothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3172-52-9 | |

| Record name | 2,5-Dichlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3172-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dichlorothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z74FM5ZZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,5-Dichlorothiophene via Thiophene Chlorination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorothiophene through the chlorination of thiophene. Chlorinated thiophenes are pivotal intermediates in the development of pharmaceuticals and agrochemicals, with their synthesis being a critical step in various manufacturing processes.[1] This document details the primary synthetic routes, explores the challenges of selectivity, and presents detailed experimental protocols. Quantitative data from various methods are summarized for comparative analysis. Furthermore, this guide includes diagrammatic representations of the reaction pathway, experimental workflow, and a troubleshooting guide to facilitate a deeper understanding and practical application of the described methodologies.

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds extensively used as building blocks in the synthesis of a wide array of functional materials, agrochemicals, and pharmaceuticals.[1] The introduction of chlorine atoms to the thiophene ring significantly alters its electronic properties and reactivity, offering a versatile scaffold for further chemical modifications.[1] this compound, in particular, is a valuable intermediate for producing 2,5-disubstituted thiophene derivatives.[2]

The primary challenge in the chlorination of thiophene lies in controlling the reaction's selectivity.[3] Thiophene is a highly reactive aromatic compound, making it susceptible to over-chlorination, which can result in a mixture of mono-, di-, tri-, and even tetrachlorinated products, as well as addition products.[3] Achieving a high yield of the desired this compound isomer necessitates careful control of the reaction conditions.[3]

This guide focuses on the prevalent methods for synthesizing this compound from thiophene, providing detailed protocols and data to assist researchers in optimizing this crucial transformation.

Synthetic Pathways and Reaction Mechanisms

The chlorination of thiophene predominantly occurs via electrophilic aromatic substitution. The sulfur atom in the thiophene ring activates the C2 and C5 positions, making them the most favorable sites for electrophilic attack.[1]

There are two primary approaches to synthesizing this compound:

-

Direct Chlorination of Thiophene: This method involves the direct reaction of thiophene with a chlorinating agent. While seemingly straightforward, controlling the reaction to selectively yield the 2,5-dichloro isomer is challenging due to the high reactivity of the thiophene ring.[3] This often leads to a mixture of chlorinated thiophenes.[4]

-

Two-Step Synthesis via 2-Chlorothiophene: A more controlled and often preferred method involves the initial synthesis of 2-chlorothiophene, which is then further chlorinated to yield this compound.[3][4] This two-step process allows for greater selectivity and generally results in a purer final product.[4]

The general electrophilic chlorination pathway is depicted below:

Data Presentation: Comparison of Chlorination Methods

The selection of a synthetic method often depends on factors such as desired yield, purity, and available reagents. The following tables summarize quantitative data for various thiophene chlorination methods.

Table 1: Synthesis of 2-Chlorothiophene (Intermediate)

| Reagent System | Substrate | Key Conditions | Yield | Purity / Notes | Reference |

| H₂O₂ / HCl | Thiophene | -10 to 0 °C, 8-12 h | 96.4% | 99.3% (GC), low levels of 3-chloro and dichloro isomers | [1] |

| N-Chlorosuccinimide (NCS) | Thiophene | Acetonitrile, Room temp. | High | Monitored by GC | [1] |

| Sulfuryl Chloride (SO₂Cl₂) | Thiophene | -30 °C | Not specified | Selective for 2-chlorothiophene | [1] |

| Molecular Chlorine (Cl₂) | Thiophene | Aqueous medium, pH 7 | Not specified | Rapid reaction, forms 2-chlorothiophene as the only isomer | [1][5] |

| Cl₂ with Iodine Catalyst | Thiophene | Liquid phase, <2.0 moles Cl₂ per mole thiophene | 78.2% (based on thiophene consumed) | Iodine catalyst increases the yield of substitution products. | [1][6] |

Table 2: Synthesis of this compound

| Reagent System | Substrate | Product | Key Conditions | Yield | Reference |

| Chlorine (Cl₂) | 2-Chlorothiophene | This compound | Heat with alkali after chlorination to decompose addition products. | High | [1][4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two-step method.

Protocol 1: Synthesis of 2-Chlorothiophene using Hydrogen Peroxide and Hydrochloric Acid

This protocol is noted for its high yield and selectivity.[7]

Materials:

-

Thiophene (100 g)[1]

-

30% Hydrochloric acid (600 ml)[1]

-

Triethylamine (2 ml)[1]

-

30% Hydrogen peroxide (140 g)[1]

-

Ethyl acetate[1]

-

Saturated sodium chloride solution (brine)[1]

Equipment:

-

Reaction vessel with mechanical stirring and cooling capabilities

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, add 600 ml of 30% hydrochloric acid, 100 g of thiophene, and 2 ml of triethylamine.[1]

-

Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath.[1]

-

Slowly add 140 g of 30% hydrogen peroxide via a dropping funnel over a period of 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.[1]

-

After the addition is complete, continue stirring the mixture at the same temperature for 10 hours.[1]

-

Allow the reaction mixture to stand and separate into layers.[1]

-

Extract the aqueous layer with ethyl acetate (2 x 100 ml).[1]

-

Combine all organic layers and wash with a saturated sodium chloride solution.[1]

-

Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.[1]

Expected Outcome:

-

Yield of approximately 135.9 g (96.4%) with a purity of 99.3% as determined by GC.[1]

Protocol 2: Synthesis of this compound from 2-Chlorothiophene

This method provides a route to selectively synthesize this compound. The procedure involves chlorination followed by an alkali wash to decompose addition byproducts.[1][4]

Materials:

-

2-Chlorothiophene

-

Gaseous chlorine (Cl₂)

-

Aqueous alkali solution (e.g., NaOH or KOH)

Equipment:

-

Gas dispersion tube

-

Reaction flask with stirring and temperature control

-

Distillation apparatus

Procedure:

-

Place 2-chlorothiophene into a suitable reaction flask.[1]

-

Bubble gaseous chlorine through the liquid while maintaining the reaction temperature below approximately 50 °C. A slight molar excess of chlorine is preferable.[1]

-

After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.[1]

-

Heat the mixture to a temperature between 100 °C and 125 °C. This step is crucial for decomposing the chlorine addition products formed during the reaction.[1][4]

-

After heating, cool the mixture and remove any solid matter by filtration or decantation.[1]

-

Fractionally distill the resulting organic liquid to isolate the this compound fraction.[1][4]

Expected Outcome:

Visualization of Workflows and Logical Relationships

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of chlorinated thiophenes.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 3. benchchem.com [benchchem.com]

- 4. US2492644A - Process for making this compound - Google Patents [patents.google.com]

- 5. isca.me [isca.me]

- 6. US2540675A - Thiophene chlorination with iodine catalyst - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Electrophilic Substitution in 2,5-Dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental considerations for the electrophilic substitution of 2,5-dichlorothiophene. This information is critical for professionals in drug development and organic synthesis who utilize substituted thiophenes as key building blocks.

Core Concepts: Electrophilic Aromatic Substitution in Thiophenes

Thiophene is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr) reactions. The electron-donating nature of the sulfur atom activates the thiophene ring, making it significantly more reactive than benzene. Electrophilic attack preferentially occurs at the C2 (α) position due to the greater stability of the resulting sigma complex, which can be delocalized over three carbon atoms and the sulfur atom.

In the case of this compound, the presence of two chlorine atoms significantly influences the reactivity and regioselectivity of electrophilic substitution. The chlorine atoms are deactivating due to their strong inductive electron-withdrawing effect (-I effect). However, they are also ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance (+R effect). In this compound, the C2 and C5 positions are blocked. The directing effects of the two chlorine atoms therefore converge to activate the C3 and C4 (β) positions for electrophilic attack.

The general mechanism for electrophilic substitution in this compound proceeds via a two-step addition-elimination pathway, as depicted below.

Caption: General mechanism of electrophilic substitution on this compound.

The regioselectivity of these reactions is dictated by the relative stability of the sigma complexes formed upon attack at the C3 versus the C4 position. Due to the electronic effects of the chlorine substituents, substitution is overwhelmingly directed to the 3-position.

Key Electrophilic Substitution Reactions of this compound

This section details the primary electrophilic substitution reactions of this compound, including Friedel-Crafts acylation, sulfonation, nitration, and halogenation.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound proceeds with high regioselectivity to yield the 3-acyl derivative. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

2,5-Dichlorothiophene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical, chemical, and pharmacological significance of 2,5-Dichlorothiophene, a pivotal heterocyclic building block in modern chemistry and medicinal research.

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. Its unique electronic properties and versatile reactivity make it a valuable intermediate for the synthesis of a wide array of functionalized thiophene derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in the development of therapeutic agents. The information is presented to serve as a practical resource for researchers, scientists, and professionals in the pharmaceutical industry.

Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is stable under normal laboratory conditions and is sparingly soluble in water.[1] Key physical and spectroscopic data are summarized in the tables below for easy reference.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Cl₂S | [2] |

| Molecular Weight | 153.03 g/mol | [2] |

| CAS Number | 3172-52-9 | [2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Melting Point | -41 to -40 °C | [4] |

| Boiling Point | 162 °C (lit.) | [3][4][5] |

| Density | 1.442 g/mL at 25 °C (lit.) | [1][4][5] |

| Refractive Index (n20/D) | 1.561 - 1.563 | [4] |

| Flash Point | 59 °C | [4] |

| Solubility | Sparingly soluble in water | [1] |

| Stability | Stable under normal temperatures and pressures | [1] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | δ (ppm): 6.89 (s, 2H) |

| ¹³C NMR | No readily available public data. |

| Infrared (IR) | Characteristic peaks for C-H, C=C, and C-Cl stretching and bending vibrations are expected. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 152. Other significant fragments are observed. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is characterized by the electron-withdrawing nature of the two chlorine atoms and the inherent aromaticity of the thiophene ring. This substitution pattern makes it a versatile substrate for various organic transformations.

Synthesis of this compound

The most common method for the synthesis of this compound is the direct chlorination of thiophene. This reaction typically yields a mixture of chlorinated thiophenes, from which the desired 2,5-dichloro isomer can be separated by fractional distillation.[6] An alternative approach involves the chlorination of 2-chlorothiophene.[6]

Key Chemical Reactions

Electrophilic Aromatic Substitution: The electron-withdrawing chlorine atoms deactivate the thiophene ring towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration and Friedel-Crafts acylation can occur, primarily at the 3- and 4-positions.

Metalation: this compound can undergo metalation, typically with strong organolithium bases like n-butyllithium. The deprotonation occurs at the 3- or 4-position, generating a lithiated intermediate that can be trapped with various electrophiles. This provides a powerful method for introducing substituents at these positions.

Cross-Coupling Reactions: The chlorine atoms in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are instrumental in forming new carbon-carbon bonds and synthesizing more complex thiophene-containing molecules. The two chlorine atoms can be functionalized sequentially, allowing for the controlled synthesis of unsymmetrically substituted thiophenes.[3]

Experimental Protocols

Synthesis of this compound from Thiophene

Principle: This method involves the direct chlorination of thiophene, followed by purification to isolate the 2,5-dichloro isomer.

Procedure:

-

In a well-ventilated fume hood, dissolve thiophene in a suitable inert solvent such as carbon tetrachloride in a reaction vessel equipped with a stirrer and a gas inlet tube.

-

Cool the mixture in an ice bath.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10 °C.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Once the desired conversion is achieved, stop the chlorine flow and purge the solution with nitrogen to remove any dissolved chlorine.

-

Wash the reaction mixture with a dilute solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Fractionally distill the crude product under reduced pressure to separate this compound from other chlorinated isomers and unreacted starting material.

Metalation of this compound

Principle: This protocol describes the generation of a lithiated this compound intermediate and its subsequent reaction with an electrophile.

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution via a syringe.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki Cross-Coupling Reaction

Principle: This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a boronic acid.

Procedure:

-

To a reaction vessel, add this compound, the desired boronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Applications in Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to mimic a phenyl ring and engage in various biological interactions. This compound serves as a key starting material for the synthesis of several important drug molecules.

Tiotropium Bromide

Tiotropium bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The synthesis of tiotropium involves a di-(2-thienyl)glycolic acid moiety, which can be derived from thiophene precursors.

Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by Tiotropium.

Telmisartan

Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. The synthesis of Telmisartan involves a biphenyl-tetrazole core, and thiophene-containing intermediates can be utilized in the construction of related heterocyclic systems in medicinal chemistry.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Telmisartan.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[1] It is also toxic to aquatic life with long-lasting effects.[1] Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in organic chemistry with significant applications in the synthesis of pharmaceuticals and other functional materials. Its well-defined physical properties and predictable chemical reactivity make it an important tool for chemists. A thorough understanding of its handling, synthesis, and reaction protocols is essential for its effective and safe utilization in research and development. The continued exploration of the chemistry of this compound and its derivatives is expected to lead to the discovery of new and improved therapeutic agents and advanced materials.

References

- 1. Telmisartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. Tiotropium bromide inhibits TGF-β-induced MMP production from lung fibroblasts by interfering with Smad and MAPK pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telmisartan (Micardis): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 5. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Telmisartan - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,5-dichlorothiophene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₄H₂Cl₂S. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and organic electronic materials. Accurate interpretation of its NMR spectra is crucial for confirming its structure and purity.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. Due to the symmetry of the molecule, with a plane of symmetry passing through the sulfur atom and bisecting the C3-C4 bond, the two protons (H3 and H4) are chemically equivalent, as are the two chlorinated carbons (C2 and C5) and the two protonated carbons (C3 and C4). This results in a simplified NMR spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.96 | Singlet | 2H | H3, H4 |

Note: The exact chemical shift may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~127.8 | C3, C4 |

| ~125.5 | C2, C5 |

Note: The exact chemical shift may vary slightly depending on the solvent and concentration.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. Below is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and experimental goals.

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Temperature: Standard room temperature (e.g., 298 K).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic compounds.

Visualization of the NMR Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for this compound.

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrum of 2,5-Dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 2,5-dichlorothiophene. The information presented herein is intended to assist researchers in identifying this compound and understanding its fragmentation behavior, which is crucial for structural elucidation in complex chemical mixtures encountered during drug discovery and development.

Data Presentation

The mass spectrum of this compound is characterized by a distinct molecular ion cluster and several key fragment ions. The presence of two chlorine atoms is readily apparent from the isotopic pattern of the molecular ion. The quantitative data for the principal peaks in the mass spectrum are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 152 | 100 | [M]⁺ | [C₄H₂³⁵Cl₂S]⁺ |

| 154 | 65 | [M+2]⁺ | [C₄H₂³⁵Cl³⁷ClS]⁺ |

| 156 | 11 | [M+4]⁺ | [C₄H₂³⁷Cl₂S]⁺ |

| 117 | 45 | [M-Cl]⁺ | [C₄H₂³⁵ClS]⁺ |

| 119 | 15 | [M-Cl+2]⁺ | [C₄H₂³⁷ClS]⁺ |

| 82 | 20 | [M-2Cl]⁺ or [C₄H₂S]⁺ | [C₄H₂S]⁺ |

| 75 | 30 | [C₃H₃S]⁺ | [C₃H₃S]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is dominated by the molecular ion peak at m/z 152, which is the base peak (100% relative intensity). The isotopic peaks at m/z 154 and 156, with relative intensities of approximately 65% and 11% respectively, confirm the presence of two chlorine atoms in the molecule. This observed isotopic distribution is consistent with the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion primarily proceeds through the loss of a chlorine atom, resulting in the formation of the chlorothienyl cation at m/z 117 and its isotopic partner at m/z 119. This is a common fragmentation pathway for halogenated aromatic compounds. Subsequent fragmentation can involve the loss of the second chlorine atom or ring cleavage. The peak at m/z 82 likely corresponds to the thiophene radical cation, formed by the loss of both chlorine atoms. The fragment ion at m/z 75 is proposed to be the thiophylium ion, a stable aromatic cation.

Experimental Protocols

Mass Spectrometry Analysis

-

Instrumentation : A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized.

-

Sample Introduction : The sample, this compound, is introduced into the ion source via a gas chromatograph (GC) or a direct insertion probe. For GC introduction, a capillary column suitable for separating volatile organic compounds is used.

-

Ionization : Electron ionization is performed at a standard electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation of the molecule.

-

Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

-

Detection : The separated ions are detected by an electron multiplier or a similar detector.

-

Data Acquisition : The mass spectrum is recorded, displaying the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

Caption: Fragmentation pathway of this compound.

Navigating the Solubility Landscape of 2,5-Dichlorothiophene in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide addresses the critical parameter of solubility for 2,5-Dichlorothiophene, a key intermediate in the synthesis of pharmaceuticals and advanced materials. Directed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document provides a comprehensive overview of solubility determination methodologies in the absence of extensive publicly available quantitative data. It outlines detailed experimental protocols and the underlying principles governing the solubility of this compound.

Introduction: The Significance of this compound Solubility

This compound is a halogenated heterocyclic compound fundamental to the development of a wide array of organic molecules. Its utility in creating complex structures for the pharmaceutical and agrochemical industries underscores the importance of understanding its behavior in various solvents. Solubility is a pivotal factor that influences reaction kinetics, process efficiency, purification strategies, and formulation development. An accurate assessment of solubility in different organic solvents is, therefore, a prerequisite for successful process scale-up and optimization.

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. As a relatively non-polar molecule, it is expected to be soluble in other non-polar and weakly polar organic solvents. The following table provides a predicted qualitative solubility overview.

Disclaimer: This table is predictive and intended for initial solvent screening. Experimental verification is crucial for any application.

| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | The polarity of the hydroxyl group may limit miscibility with the less polar dichlorothiophene. |

| Ketones | Acetone, MEK | Soluble | The moderate polarity of ketones is generally compatible with this compound. |

| Ethers | Diethyl Ether, THF | Soluble | The low polarity of ethers makes them good solvents for non-polar to moderately polar compounds. |

| Esters | Ethyl Acetate | Soluble | Similar polarity to ketones, expected to be a good solvent. |

| Hydrocarbons (Aliphatic) | Hexane, Heptane | Soluble | Non-polar solvents are expected to readily dissolve the non-polar this compound. |

| Hydrocarbons (Aromatic) | Toluene, Xylene | Soluble | The aromatic nature and low polarity of these solvents are highly compatible with this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The presence of chlorine atoms in both solute and solvent suggests good miscibility. |

| Aqueous | Water | Insoluble | The high polarity and hydrogen bonding of water are incompatible with the non-polar solute. |

Experimental Protocols for Quantitative Solubility Determination

Given that this compound is a liquid at room temperature, solubility is often expressed as miscibility. For precise quantitative determination, several robust analytical methods can be employed.

Gravimetric Method (for determining saturation concentration)

This classic and straightforward method involves preparing a saturated solution and determining the concentration of the solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

In a series of sealed vials, add an excess amount of this compound to a known volume of the desired organic solvent at a constant, recorded temperature.

-

Ensure a heterogeneous mixture with a distinct layer of undissolved this compound is present.

-

Agitate the vials for an extended period (e.g., 24-48 hours) using a mechanical shaker or magnetic stirrer in a temperature-controlled bath to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no undissolved droplets are transferred.

-

-

Analysis:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, weigh the evaporating dish containing the this compound residue.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100 (The mass of the solvent is determined by the initial volume and its density at the experimental temperature.)

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially at low concentrations.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 3.1.1).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for the HPLC analysis.

-

Inject these standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

After allowing the saturated solution to settle, carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved micro-droplets.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Spectroscopic Method (UV-Vis)

If this compound exhibits a distinct UV-Vis absorbance peak that is not interfered with by the solvent, this method can be a rapid and effective way to determine solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in Section 3.1.1.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

-

Sample Analysis:

-

Withdraw an aliquot of the supernatant from the saturated solution and filter it.

-

Dilute the filtered sample with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the concentration by the dilution factor.

-

Visualizing the Process: Workflows and Influencing Factors

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

Conclusion

While readily available quantitative solubility data for this compound in organic solvents is limited, this guide provides the necessary theoretical framework and practical experimental protocols for its determination. For researchers and drug development professionals, the ability to accurately measure solubility is indispensable for process optimization and achieving desired product outcomes. The methodologies outlined herein—Gravimetric, HPLC, and Spectroscopic—offer robust options for generating reliable solubility data tailored to specific solvent systems and process conditions. It is strongly recommended that experimental determination be carried out to inform any process development involving this compound.

Theoretical Calculation of 2,5-Dichlorothiophene's Electronic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Electronic Property Calculation

The electronic properties of a molecule like 2,5-Dichlorothiophene are fundamental to understanding its reactivity, stability, and potential applications in areas such as organic electronics and medicinal chemistry. Key parameters include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, ionization potential, and electron affinity.

Density Functional Theory (DFT) is a robust computational method widely used to predict these properties. The choice of functional and basis set is crucial for obtaining accurate results. For thiophene and its derivatives, the B3LYP functional combined with a basis set such as 6-31G(d) or 6-311G(d,p) has been shown to provide a good balance of accuracy and computational cost.[1][2]

Data Presentation: Predicted Electronic Properties

The following tables summarize the kind of quantitative data that can be obtained through theoretical calculations and experimental measurements for this compound. Note: The values presented in these tables are hypothetical and for illustrative purposes, derived from typical values for similar chlorinated thiophene compounds.

Table 1: Theoretically Calculated Electronic Properties of this compound

| Property | Value (eV) | Value (Hartree) |

| HOMO Energy | -6.85 | -0.2517 |

| LUMO Energy | -1.25 | -0.0459 |

| HOMO-LUMO Gap | 5.60 | 0.2058 |

| Ionization Potential | 6.85 | 0.2517 |

| Electron Affinity | 1.25 | 0.0459 |

Table 2: Experimentally Determined Electronic Properties of this compound

| Property | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO Energy (eV) | LUMO Energy (eV) | Optical Band Gap (eV) |

| Value | 1.35 | -2.25 | -6.15 | -2.55 | 5.50 |

Methodologies and Protocols

Theoretical Calculation Protocol

A typical workflow for the theoretical calculation of this compound's electronic properties using DFT is as follows:

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

-

Computational Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311+G(d,p) to provide a good balance of accuracy and computational cost for molecules containing second-row elements and chlorine.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is then performed using the optimized geometry to obtain the energies of the molecular orbitals, including HOMO and LUMO.

-

Property Calculation:

-

HOMO-LUMO Gap: Calculated as the energy difference between the LUMO and HOMO (E_gap = E_LUMO - E_HOMO).

-

Ionization Potential (IP): Can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO) according to Koopmans' theorem. A more accurate value can be obtained by calculating the energy difference between the cation and the neutral molecule (ΔSCF method).

-

Electron Affinity (EA): Can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). Similarly, a more accurate value is obtained from the energy difference between the neutral molecule and the anion (ΔSCF method).

-

References

Reactivity of 2,5-Dichlorothiophene with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,5-dichlorothiophene with a variety of nucleophiles. As a key building block in the synthesis of pharmaceuticals and functional materials, understanding the regioselective functionalization of this versatile scaffold is of paramount importance.[1] This document details common and advanced synthetic methodologies, including classical nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Stille coupling, and Ullmann condensation. Quantitative data from the literature is summarized in structured tables to facilitate comparison of reaction outcomes. Detailed experimental protocols for key transformations are provided, along with graphical representations of reaction mechanisms and experimental workflows to aid in practical application and understanding.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, with numerous FDA-approved drugs containing this heterocyclic motif.[2][3] The 2,5-disubstituted thiophene core is a particularly common structural feature in a wide array of biologically active molecules. This compound serves as a readily available and versatile starting material for the synthesis of these important compounds. Its two chlorine atoms can be selectively or sequentially replaced by a wide range of nucleophiles, allowing for the construction of complex and diverse molecular architectures.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the reactivity of this compound, enabling the efficient design and execution of synthetic routes towards novel chemical entities.

Nucleophilic Aromatic Substitution (SNAr)

While generally less reactive towards traditional SNAr than five-membered rings containing more electron-withdrawing heteroatoms, this compound can undergo nucleophilic substitution under forcing conditions or with highly activated nucleophiles. The electron-withdrawing nature of the chlorine atoms and the sulfur heteroatom facilitates attack at the 2- and 5-positions.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium Methoxide | NaOMe, MeOH, reflux | 2-Chloro-5-methoxythiophene | Moderate | [4] |

| Sodium Thiophenoxide | NaSPh, DMF, 100 °C | 2-Chloro-5-(phenylthio)thiophene | Good | [5] |

| Piperidine | Piperidine, 150 °C, sealed tube | 2-Chloro-5-(piperidin-1-yl)thiophene | Moderate | [6] |

Note: Yields are often moderate and require elevated temperatures. The regioselectivity can be influenced by the nature of the nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of aryl halides, including this compound. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional methods.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6][7] It allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.[8][9] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can influence the extent of mono- versus di-substitution.[10] Microwave-assisted protocols have been shown to significantly reduce reaction times.[1][11]

Table 2: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2-Anilino-5-chlorothiophene | 85 | [8] |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 2-Chloro-5-morpholinothiophene | 92 | [8] |

| n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 80 | 2-(Butylamino)-5-chlorothiophene | 78 | [10] |

| Aniline (2.2 eq) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 2,5-Dianilinothiophene | 90 | [12] |

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide.[13][14][15][16] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the thiophene ring of this compound.[17][18] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[13]

Table 3: Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 2-Chloro-5-phenylthiophene | 88 | [17][19] |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2-Chloro-5-(4-methoxyphenyl)thiophene | 95 | [8] |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) | Na₂CO₃ | DME | 85 | 2-Chloro-5-vinylthiophene | 82 | |

| Phenylboronic Acid (2.5 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2,5-Diphenylthiophene | 91 | [20] |

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[5][20][21] This method is highly effective for creating C-C bonds and is compatible with a wide range of functional groups.[2][4] Tributyltin reagents are commonly used, although their toxicity is a significant drawback.[4]

Table 4: Stille Coupling of this compound

| Organostannane | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | 2-Chloro-5-vinylthiophene | 85 | [22] |

| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | - | DMF | 100 | 2-Chloro-5-phenylthiophene | 89 | |

| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ / P(furyl)₃ | CuI | THF | 65 | 2-Chloro-5-(2-thienyl)thiophene | 91 | [23] |

| Tributyl(vinyl)tin (2.2 eq) | Pd(PPh₃)₄ | - | Toluene | 110 | 2,5-Divinylthiophene | 75 | [2] |

Diagram 3: Catalytic Cycle of the Stille Coupling

References

- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2492644A - Process for making this compound - Google Patents [patents.google.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hammer.purdue.edu [hammer.purdue.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. rose-hulman.edu [rose-hulman.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

Electrochemical Behavior of 2,5-Dichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorothiophene is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of various organic materials and pharmaceutical intermediates. Its electrochemical properties are of significant interest for applications in conducting polymers, organic electronics, and for understanding its reactivity in various chemical environments. This technical guide provides a comprehensive overview of the current understanding of the electrochemical behavior of this compound, drawing from available literature and theoretical studies. Due to a notable scarcity of direct experimental data for this specific molecule, this guide also extrapolates expected behaviors based on related compounds and outlines detailed experimental protocols for its characterization.

Core Electrochemical Properties

Direct experimental values for the oxidation and reduction potentials of this compound are not extensively reported in the scientific literature. However, based on studies of related halogenated thiophenes and its observed chemical behavior, a qualitative and theoretical understanding can be constructed.

Oxidation Behavior and Electropolymerization

The oxidation of this compound is expected to be an irreversible process occurring at a relatively high positive potential. The presence of two electron-withdrawing chlorine atoms at the 2 and 5 positions significantly deactivates the thiophene ring towards oxidation compared to unsubstituted thiophene. This deactivation makes electropolymerization, a common reaction for many thiophene derivatives, challenging for this compound.

Reports in the literature classify this compound as a "less active monomer" for polymerization, which implies a high oxidation potential is required to initiate the radical cation formation necessary for polymer chain growth. While the electropolymerization of many thiophene derivatives has been extensively studied, the successful electropolymerization of this compound has not been widely reported.

Reduction Behavior

The electrochemical reduction of this compound involves the cleavage of the carbon-chlorine bonds. Studies on the electroreduction of polyhalothiophenes have shown that halogens at the α-positions (2 and 5) are preferentially reduced over those at the β-positions (3 and 4). The ease of reduction for halogens follows the trend I > Br > Cl, indicating that this compound would require a more negative potential for reduction compared to its bromo- and iodo- a alogues. This is further supported by the observation that this compound is unreactive towards some neutral organic reductants, suggesting a high barrier to reduction.

Theoretical Insights into Electrochemical Properties

In the absence of extensive experimental data, computational studies provide valuable predictions of the electrochemical behavior of this compound. Density Functional Theory (DFT) calculations can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are correlated with the oxidation and reduction potentials, respectively.

For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. A lower HOMO energy corresponds to a higher oxidation potential, and a lower LUMO energy suggests a less negative reduction potential (i.e., easier reduction). However, the high strength of the C-Cl bond counteracts the electronic effect on the LUMO, making reductive cleavage challenging.

Table 1: Predicted and Inferred Electrochemical Properties of this compound

| Property | Expected Value/Behavior | Basis of Expectation |

| Oxidation Potential | High positive potential | Electron-withdrawing effect of two chlorine atoms; Classified as a "less active monomer". |

| Reduction Potential | Highly negative potential | Preferential reduction of α-halogens; C-Cl bond strength; Ease of reduction trend (I > Br > Cl). |

| Electropolymerization | Unfavorable/Difficult | High oxidation potential; Deactivation of the thiophene ring. |

Experimental Protocols

To experimentally determine the electrochemical behavior of this compound, standard electrochemical techniques can be employed. The following section outlines a detailed methodology for cyclic voltammetry, a fundamental technique for characterizing redox properties.

Cyclic Voltammetry of this compound

Objective: To determine the oxidation and reduction potentials of this compound and to investigate its potential for electropolymerization.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

-

Working Electrodes: Glassy Carbon Electrode (GCE), Platinum (Pt) disk electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or graphite rod

-

This compound (high purity)

-

Anhydrous, high-purity solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium perchlorate (TBAP))

-

Inert gas (e.g., argon or nitrogen) for deaeration

Experimental Workflow:

Caption: Workflow for Cyclic Voltammetry of this compound.

Procedure:

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Add this compound to the desired concentration (typically 1-10 mM).

-

Deaeration: Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrode Preparation: Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment, then dry completely.

-

Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode. Ensure the electrodes are properly immersed in the solution.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the initial and final vertex potentials to scan a wide range (e.g., from -2.5 V to +2.5 V vs. the reference electrode) to identify any redox events.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

Examine the voltammogram for the presence of anodic (oxidation) and cathodic (reduction) peaks.

-

Determine the peak potentials (Epa for anodic peak, Epc for cathodic peak).

-

If a redox couple is observed, assess its reversibility by calculating the peak potential separation (ΔEp = Epa - Epc) and the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature, and the peak current ratio is close to 1.

-

To investigate electropolymerization, multiple cycles can be run. An increase in the peak currents with successive cycles would indicate the deposition of a conducting polymer film on the electrode surface.

-

Signaling Pathways and Logical Relationships

The expected electrochemical behavior of this compound can be summarized in the following logical diagram, illustrating the conditions required for its oxidation and reduction and the likely outcomes.

stability of 2,5-Dichlorothiophene under acidic and basic conditions

An In-depth Technical Guide to the Stability of 2,5-Dichlorothiophene Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Understanding its stability under different pH conditions is paramount for process development, formulation, and ensuring the quality and safety of final products. While specific quantitative stability data for this compound is not extensively available in public literature, this guide provides a comprehensive framework for assessing its stability based on established principles of forced degradation studies and the general chemical reactivity of halogenated thiophenes. This document outlines potential degradation pathways, detailed methodologies for conducting stability studies, and a logical workflow to guide experimental design.

Introduction: The Importance of Stability Assessment

Forced degradation studies, also known as stress testing, are essential in the pharmaceutical industry to understand the intrinsic stability of a drug substance.[3] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4] For a chemical intermediate like this compound, such studies are crucial for optimizing reaction conditions, preventing the formation of impurities, and ensuring the quality of the final active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), emphasize the necessity of stress testing to establish the inherent stability characteristics of a substance.[2]

Theoretical Stability and Reactivity of this compound

From a thermodynamic standpoint, this compound is the most stable among the dichlorinated thiophene isomers due to the electronic effects of chlorine substitution at the α-positions (2- and 5-). This inherent stability is a key consideration for its synthesis and handling.[5] However, like other halogenated aromatic compounds and thiophene derivatives, it is susceptible to degradation under strenuous acidic and basic conditions.

Predicted Degradation Under Acidic Conditions

Under strong acidic conditions and elevated temperatures, halogenated thiophenes can be susceptible to several degradation pathways:

-

Electrophilic Attack: The thiophene ring, although aromatic, can undergo electrophilic attack. Protonation of the sulfur atom or the aromatic ring can activate the molecule towards further reactions. While the electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic substitution, harsh acidic conditions can still promote reactions.

-

Hydrolysis: While the carbon-chlorine bonds on an aromatic ring are generally stable, prolonged exposure to strong acids at high temperatures could potentially lead to hydrolysis, replacing a chlorine atom with a hydroxyl group to form chlorohydroxythiophenes. However, this is generally a difficult reaction.

-

Polymerization/Decomposition: Thiophene and its derivatives can be prone to polymerization or decomposition (tars formation) under strongly acidic conditions.[6] Acid-catalyzed polymerization of 2-thiophenemethanol is a known issue, suggesting that reactive intermediates formed from this compound could potentially lead to similar outcomes.[7]

Predicted Degradation Under Basic Conditions

Basic conditions can promote nucleophilic substitution reactions. The potential degradation pathways for this compound under basic conditions include:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing chlorine atoms can activate the thiophene ring towards nucleophilic attack by hydroxide ions or other nucleophiles present in the reaction mixture. This could lead to the formation of chloro-hydroxythiophenes or other substituted thiophenes. The reaction is typically favored by strong bases and higher temperatures.

-

Elimination Reactions: Although less common for aromatic systems, under very strong basic conditions, elimination of HCl to form a transient hetaryne intermediate is a possibility, which would then react with available nucleophiles.

-

Ring Opening: In extremely harsh basic conditions, the thiophene ring itself may be susceptible to cleavage.

A General Framework for Forced Degradation Studies

Given the absence of specific data for this compound, a systematic forced degradation study is necessary to determine its stability profile. The goal of such a study is to achieve a target degradation of 5-20%, which is generally considered sufficient to identify and characterize degradation products without leading to secondary, less relevant degradants.[4][8]

Experimental Protocols for Forced Hydrolysis

The following protocols provide a general methodology for investigating the stability of this compound under acidic and basic conditions.

3.1.1. Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Organic co-solvent (e.g., acetonitrile or methanol, HPLC grade), if required for solubility

-

High-purity water

-

pH meter

-

Constant temperature bath or oven

-

HPLC system with a UV/Vis or PDA detector

-

LC-MS system for identification of degradation products

3.1.2. Protocol for Acidic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic co-solvent at a known concentration (e.g., 1 mg/mL). The choice of co-solvent should be carefully considered to avoid its reaction under acidic conditions.[9]

-

Stress Conditions:

-

To a known volume of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl in separate test vessels.

-

If this compound is insoluble, a higher proportion of the organic co-solvent may be used, but the concentration of the acid should be maintained.

-

A control sample should be prepared with the stock solution and water.

-

-

Incubation: Incubate the samples at a controlled temperature, for example, 60°C.[10] Samples should be withdrawn at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

-

Sample Neutralization: Prior to analysis, neutralize the withdrawn samples with an appropriate amount of NaOH to stop the degradation process.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

3.1.3. Protocol for Basic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound as described for the acidic hydrolysis study.

-

Stress Conditions:

-

To a known volume of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH in separate test vessels.

-

A control sample should be prepared with the stock solution and water.

-

-

Incubation: Incubate the samples at a controlled temperature (e.g., 60°C) and withdraw samples at the specified time intervals.

-

Sample Neutralization: Neutralize the withdrawn samples with an appropriate amount of HCl before analysis.

-

Analysis: Analyze the samples using the same stability-indicating HPLC method.

Data Presentation and Analysis

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Hydrolysis Conditions

| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (hours) |

| Acid Hydrolysis | 0.1 M HCl | 60 | 0, 6, 12, 24, 48, 72 |

| 1 M HCl | 60 | 0, 6, 12, 24, 48, 72 | |

| Basic Hydrolysis | 0.1 M NaOH | 60 | 0, 6, 12, 24, 48, 72 |

| 1 M NaOH | 60 | 0, 6, 12, 24, 48, 72 | |

| Control | Water | 60 | 72 |

Table 2: Quantitative Results of Forced Hydrolysis Study

| Stress Condition | Time (hours) | % Assay of this compound | % Total Degradation | Number of Degradants | RRT of Major Degradant |

| 0.1 M HCl | 0 | ||||

| 6 | |||||

| ... | |||||

| 1 M HCl | 0 | ||||

| 6 | |||||

| ... | |||||

| 0.1 M NaOH | 0 | ||||

| 6 | |||||

| ... | |||||

| 1 M NaOH | 0 | ||||

| 6 | |||||

| ... |

RRT = Relative Retention Time

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study, which would be applicable for assessing the stability of this compound.

Caption: A generalized workflow for conducting a forced degradation study on a chemical compound.

Conclusion and Recommendations

While this compound is a thermodynamically stable molecule, it is prudent to assume potential for degradation under forced acidic and basic conditions.[5] The lack of specific stability data in the literature necessitates a thorough experimental investigation for any drug development program utilizing this intermediate. The general framework and protocols provided in this guide offer a robust starting point for such an investigation.

It is recommended that a comprehensive forced degradation study be conducted, encompassing not only acidic and basic hydrolysis but also oxidative, thermal, and photolytic stress conditions, as outlined by ICH guidelines.[1][11] The identification of any significant degradation products is critical, as these could potentially be carried through the synthesis process and impact the quality, safety, and efficacy of the final drug product. The use of a well-validated, stability-indicating analytical method is the cornerstone of a successful stability assessment.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. benchchem.com [benchchem.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. benchchem.com [benchchem.com]

- 11. ajpsonline.com [ajpsonline.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2,5-Dichlorothiophene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction